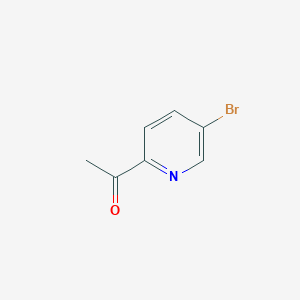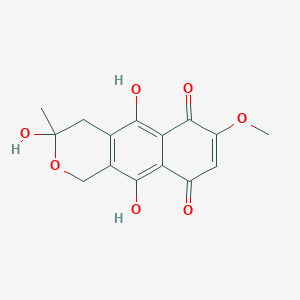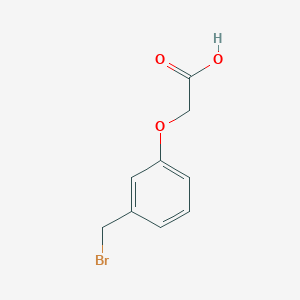
クロルミダゾール塩酸塩
概要
説明
Chlormidazole hydrochloride, also known as clomidazole hydrochloride, is a compound with the chemical formula C15H14Cl2N2. It is a benzimidazole derivative that exhibits significant antifungal and antibacterial properties. This compound is primarily used in the treatment of fungal and bacterial infections of the skin and nails, including interdigital and periungual mycoses .
科学的研究の応用
Chlormidazole hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its antifungal and antibacterial properties, particularly against aerobic bacteria and Candida species.
Medicine: Applied in the treatment of dermatomycosis and other fungal infections.
Industry: Used in the formulation of antifungal creams and ointments for topical application
作用機序
Target of Action
Chlormidazole hydrochloride is an antifungal agent .
Mode of Action
As an antifungal agent, it generally works by inhibiting the growth of fungi .
Biochemical Pathways
Chlormidazole hydrochloride is suggested to be involved in the steroid biosynthesis pathway .
Result of Action
Chlormidazole hydrochloride has inhibitory activity against many fungi and some gram-positive cocci . It can be applied in fungal and bacterial infections of nails and skin, including interdigital and periungual mycoses .
生化学分析
Biochemical Properties
Chlormidazole hydrochloride is an azole antifungal drug . Azole antifungals are known to inhibit the enzyme lanosterol 14α-demethylase, which is involved in the biosynthesis of ergosterol, a critical component of fungal cell membranes . By inhibiting this enzyme, Chlormidazole hydrochloride disrupts the production of ergosterol, leading to alterations in the fungal cell membrane that can inhibit growth and reproduction of the fungal cells .
Cellular Effects
Chlormidazole hydrochloride, by virtue of its antifungal properties, can have significant effects on fungal cells. It disrupts the integrity of the fungal cell membrane by inhibiting the synthesis of ergosterol . This can lead to leakage of cellular contents, impaired cellular processes, and ultimately cell death .
Molecular Mechanism
The molecular mechanism of action of Chlormidazole hydrochloride involves the inhibition of the enzyme lanosterol 14α-demethylase . This enzyme is critical in the biosynthesis of ergosterol, a key component of the fungal cell membrane . By inhibiting this enzyme, Chlormidazole hydrochloride prevents the production of ergosterol, leading to disruption of the cell membrane and inhibition of fungal growth .
Temporal Effects in Laboratory Settings
Like other antifungal drugs, its effects are likely to be time-dependent, with increased exposure leading to greater disruption of ergosterol synthesis and more pronounced antifungal effects .
Metabolic Pathways
As an azole antifungal, it is known to interact with the enzyme lanosterol 14α-demethylase, which is involved in the biosynthesis of ergosterol .
Subcellular Localization
As an antifungal drug, it is likely to interact with components of the fungal cell membrane, particularly the enzyme lanosterol 14α-demethylase involved in ergosterol synthesis
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of chlormidazole hydrochloride involves the reaction of 1-(4-chlorophenyl)methyl-2-methylbenzimidazole with hydrochloric acid. The reaction typically takes place under controlled conditions to ensure the purity and yield of the final product .
Industrial Production Methods: In industrial settings, the production of chlormidazole hydrochloride follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain consistency and quality. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and minimize impurities .
化学反応の分析
Types of Reactions: Chlormidazole hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of benzimidazole derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of halogenated benzimidazole derivatives.
類似化合物との比較
Clotrimazole: Another imidazole derivative with antifungal properties.
Miconazole: An imidazole antifungal agent used in the treatment of various fungal infections.
Econazole: An imidazole antifungal agent with a broad spectrum of activity.
Comparison: Chlormidazole hydrochloride is unique in its specific inhibition of lanosterol 14α-demethylase, making it highly effective against certain fungal species. Compared to clotrimazole, miconazole, and econazole, chlormidazole hydrochloride has a distinct chemical structure that contributes to its unique mechanism of action and spectrum of activity .
特性
IUPAC Name |
1-[(4-chlorophenyl)methyl]-2-methylbenzimidazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2.ClH/c1-11-17-14-4-2-3-5-15(14)18(11)10-12-6-8-13(16)9-7-12;/h2-9H,10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHMTXDMLQZHXRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70969014 | |
| Record name | 1-[(4-Chlorophenyl)methyl]-2-methyl-1H-benzimidazole--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70969014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74298-63-8, 54118-67-1 | |
| Record name | 1H-Benzimidazole, 1-[(4-chlorophenyl)methyl]-2-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74298-63-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(4-Chlorophenyl)methyl]-2-methyl-1H-benzimidazole--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70969014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chlormidazole hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.709 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | chlormidazole hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHLORMIDAZOLE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0RH29TB951 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What does the research tell us about the efficacy of Chlormidazole hydrochloride against different types of microorganisms?
A1: Research indicates that Chlormidazole hydrochloride demonstrates notable activity against Candida species. A study testing over 100 bacterial strains, including Candida species, gram-positive cocci, and gram-negative bacilli, found that Chlormidazole hydrochloride exhibited significant effectiveness against Candida species []. Specifically, the study revealed that 76% of Candida strains were susceptible to Chlormidazole hydrochloride at a concentration of 10 micrograms/mL, while only one bacterial strain displayed sensitivity at 5 micrograms/mL []. This suggests that Chlormidazole hydrochloride might be a promising antifungal agent, particularly for infections caused by Candida species.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[[(2S)-1-[[2-amino-3-[(6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carbonyl)-methylamino]butanoyl]-[(E)-[5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]carbamoylamino]-3-(3-hydroxyphenyl)propanoic acid](/img/structure/B154862.png)












